molecular formula C8H6N2O2 B1377481 Pyrrolo[1,2-b]pyridazine-7-carboxylic acid CAS No. 1378467-76-5

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid

Cat. No. B1377481
M. Wt: 162.15 g/mol
InChI Key: ZUDMJBKRAYBLAN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a useful research chemical . It is a derivative of pyridazine, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The pyrrolo[1,2-b]pyridazine-7-carboxylic acid molecule contains a total of 19 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-b]pyridazine-7-carboxylic acid involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate and subsequent condensation of the resulting carbamate derivative with a chalcone .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-b]pyridazine-7-carboxylic acid includes a pyrrole ring and a pyridazine ring, which are fused together. The molecule also contains a carboxylic acid group .

Scientific Research Applications

Electrophilic Substitution Studies

Pyrrolo[1,2-b]pyridazines, including Pyrrolo[1,2-b]pyridazine-7-carboxylic acid, have been extensively researched for their electrophilic substitution reactions. Depending on the electrophiles and reaction conditions used, these compounds can form mono, di, tri, or tetrasubstituted derivatives. This variability makes them valuable for diverse chemical syntheses (Zupan, Stanovnik, & Tiŝler, 1971).

Fluorescent Properties

Pyrrolo[1,2-b]pyridazine derivatives have been synthesized for their fluorescent properties. Notably, these derivatives exhibit high fluorescence, making them potentially useful in materials science and bioimaging applications (Dumitrascu et al., 2008).

Antioxidant Activity

Some pyrrolo[1,2-b]pyridazine derivatives have shown significant antioxidant properties. For instance, 5-substituted pyrrolo[1,2-b]pyridazines demonstrated profound inhibition of lipid peroxidation in vitro, suggesting their potential use as antioxidants (Østby et al., 2000).

Synthesis of Heterocyclic Structures

These compounds are instrumental in synthesizing various heterocyclic structures. For example, a study detailed the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, which included unprecedented heterocyclic skeletons (Galenko et al., 2016).

Spectroscopic Characteristics

Research has also focused on the optical spectroscopic characteristics of new pyrrolo[1,2-b]pyridazine derivatives. These studies provide valuable insights into the absorption and fluorescence properties of these compounds, contributing to their potential applications in various scientific fields (Vasilescu et al., 2008).

Heteroarylation and Synthesis Approaches

Detailed studies on the novel synthesis of pyrrolo[1,2-b]pyridazines have been conducted. For instance, the regioselective heteroarylation of these compounds has been achieved, broadening their applicability in synthetic chemistry (Pal et al., 2002).

Novel Synthetic Methods

New methods for synthesizing pyrrolo[1,2-b]pyridazine derivatives have been developed, showcasing the versatility of these compounds in organic synthesis (Sagyam et al., 2009).

Safety And Hazards

The safety and hazards associated with Pyrrolo[1,2-b]pyridazine-7-carboxylic acid are not well documented. More research is needed to determine these aspects .

Future Directions

The future directions for research on Pyrrolo[1,2-b]pyridazine-7-carboxylic acid could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, its potential applications in pharmaceuticals, optical materials, and catalysis could be explored .

properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-4-3-6-2-1-5-9-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMJBKRAYBLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid

CAS RN

1378467-76-5
Record name pyrrolo[1,2-b]pyridazine-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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